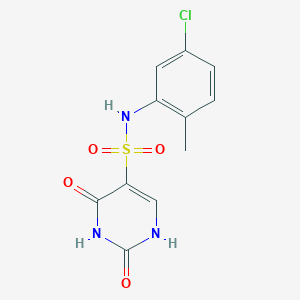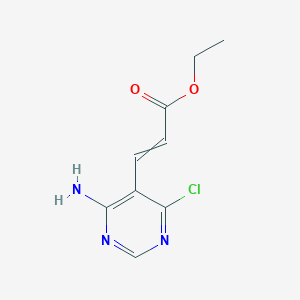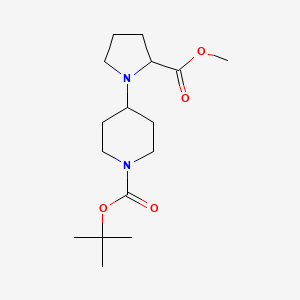![molecular formula C21H38N2O8S B14093330 2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate](/img/structure/B14093330.png)
2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate involves several steps:
Formation of the oxane ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide.
Attachment of the pyrrolidine moiety: This step involves the coupling of the pyrrolidine derivative with the oxane ring, often using amide bond formation techniques.
Formation of the sulfanylethyl group:
Final esterification: The final step is the esterification of the compound with 2-methylpropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Acids and bases: Sulfuric acid, sodium hydroxide.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Various derivatives depending on the nucleophile used.
Hydrolysis products: Carboxylic acids, alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its multiple functional groups.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It may play a role in modulating cell signaling pathways.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Therapeutics: It may have therapeutic applications in treating diseases related to its mechanism of action.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in developing agrochemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. Its multiple functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application but generally involve inhibition or activation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trihydroxy-6-[3-(4-methoxy-1-benzofuran-5-yl)-3-oxopropanoyl]oxyoxane-2-carboxylic acid .
- 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone .
Uniqueness
2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate is unique due to its combination of functional groups, which provides a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C21H38N2O8S |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
2-[3,4,5-trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-methylpropanoate |
InChI |
InChI=1S/C21H38N2O8S/c1-11(2)20(28)30-9-10-32-21-17(26)15(24)16(25)18(31-21)14(12(3)29-5)22-19(27)13-7-6-8-23(13)4/h11-18,21,24-26H,6-10H2,1-5H3,(H,22,27) |
Clave InChI |
SHQMPFKIVLYSCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OCCSC1C(C(C(C(O1)C(C(C)OC)NC(=O)C2CCCN2C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1,2,4-triazin-5-ol](/img/structure/B14093248.png)

![3-{2-[4-(3-{4-[(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl}-3-oxo-1-phenylprop-1-en-1-yl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14093269.png)


![2-Ethyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093286.png)
![Methyl 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B14093287.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B14093295.png)
![2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetic acid](/img/structure/B14093318.png)
![6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14093320.png)
![4-hydroxy-2,5-dimethyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14093324.png)
![2-[4-(3-fluorophenyl)-3H-imidazol-2-yl]propan-2-amine](/img/structure/B14093338.png)

![4-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B14093358.png)
